molecular formula C18H22O3 B023518 4-Hydroxyestrone CAS No. 3131-23-5

4-Hydroxyestrone

Cat. No.: B023518
CAS No.: 3131-23-5
M. Wt: 286.4 g/mol
InChI Key: XQZVQQZZOVBNLU-QDTBLXIISA-N
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Description

4-Hydroxyestrone (4-OHE1) is an important metabolite of the female sex hormone, estradiol. It is a naturally occurring metabolite of estradiol and is important in the regulation of estrogen activity in the body. 4-OHE1 has been studied extensively in the laboratory and is a useful tool for researchers studying the effects of estradiol and its metabolites on biological processes.

Scientific Research Applications

  • Metabolic Studies and Synthesis :

  • Metabolism and Environmental Significance :

    • As a urinary metabolite of estradiol-17β, it helps in understanding estradiol's effects on the body (Williams, Longcope, & Williams, 1974).
    • It acts as an intermediate in the aerobic degradation of estrogen by the bacterium Sphingomonas, indicating environmental significance (Whitman, 2017).
  • Antioxidant and Neuroprotective Effects :

  • Cancer Research and Hormonal Effects :

  • Other Applications :

    • Its metabolic conjugation leads to the formation of guaiacol estrogens, which are significant in various biological processes (Shimada, Yumura, Terashima, & Nambara, 1984).
    • It is considered to have potential carcinogenic properties, although its clinical relevance in gynecological cancer remains to be fully understood (Seeger & Mueck, 2010).

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

4-Hydroxyestrone is an endogenous neuroestrogen that can strongly protect against oxidative neuronal damage . It also exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats . This suggests potential future directions in the study of neurodegenerative diseases and improvements in cognition and memory .

Biochemical Analysis

Biochemical Properties

4-Hydroxyestrone interacts with various enzymes, proteins, and other biomolecules. It is a product of estrogen 4-hydroxylation, a main metabolic pathway in the central nervous system . This process involves various enzymes, including cytochrome P450 isoforms .

Cellular Effects

This compound has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats . It also has been associated with the protection of neuronal cells against certain types of insults .

Molecular Mechanism

The molecular mechanism of this compound involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 . This suggests that this compound can influence gene expression and enzyme activity at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, more than 90% of the added this compound was biodegraded within 6 days . The compounds this compound and pyridinestrone acid, markers of the 4,5-seco pathway of aerobic estrone biodegradation, were detected .

Metabolic Pathways

This compound is involved in the estrogen 4-hydroxylation pathway in the central nervous system . This metabolic pathway involves various enzymes, including cytochrome P450 isoforms .

Subcellular Localization

Given its role in the estrogen 4-hydroxylation pathway, it is likely to be found wherever this pathway is active, including in the endoplasmic reticulum where cytochrome P450 enzymes are typically located .

Properties

IUPAC Name

(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZVQQZZOVBNLU-QDTBLXIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904312
Record name 4-Hydroxyestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3131-23-5
Record name 4-Hydroxyestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3131-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MN57C55S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Hydroxyestrone is a catechol estrogen that can undergo metabolic oxidation to form reactive o-quinones. [, , , ] These quinones can directly react with DNA bases, primarily guanine and adenine, leading to the formation of depurinating DNA adducts. [, , , ] These adducts are unstable and can lead to apurinic sites in DNA. [, ] Apurinic sites are highly mutagenic and can contribute to carcinogenesis if not repaired correctly. [, ] Additionally, the redox cycling of this compound and its quinone metabolites generates reactive oxygen species (ROS) that can cause oxidative DNA damage, such as 8-oxo-deoxyguanosine and single-strand breaks. [, ]

A: While this compound can interact with estrogen receptors, some of its effects appear to be independent of this interaction. For instance, this compound can induce neoplastic transformation in estrogen receptor-α-negative MCF-10F cells, suggesting a mechanism that does not rely on the traditional estrogen receptor pathway. []

A: Recent studies have shown that this compound can protect against ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation, in estrogen receptor-negative MDA-MB-231 human breast cancer cells. [] This protective effect is thought to be mediated through the inhibition of protein disulfide isomerase (PDI), an enzyme involved in ferroptosis. []

ANone: The molecular formula of this compound is C18H22O3, and its molecular weight is 286.38 g/mol.

ANone: The provided research focuses on the biological activity and metabolic pathways of this compound rather than its material compatibility or applications outside a biological context.

A: this compound is primarily formed through the hydroxylation of estrone, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1B1, CYP1A1, and CYP1A2. [, , , , ] Its further metabolism involves conjugation reactions, mainly glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). [, , , , , ]

A: The metabolic pathways of this compound are crucial in determining its biological activity and potential carcinogenic effects. Glucuronidation and sulfation reactions generally lead to detoxification by increasing water solubility and facilitating excretion. [, ] Conversely, oxidation to reactive o-quinones can increase DNA damage and contribute to carcinogenesis. [, , , ]

A: While the provided research papers do not delve into detailed computational modeling of this compound, one study mentions using theoretical calculations to investigate the luminescence properties of this compound conjugates. []

ANone: Structural modifications to the this compound molecule can significantly impact its biological activity.

A: The position of the hydroxyl group on the estrogen molecule significantly influences its activity. For example, 2-Hydroxyestrone shows different metabolic profiles and biological activities compared to this compound. [, ] 2-Hydroxyestrone predominantly undergoes methylation, while this compound is mainly conjugated directly. []

A: Studies on equine estrogens, which have variations in the B ring structure compared to human estrogens, provide insights into structure-activity relationships. Equine estrogens, like 4-hydroxyequilenin and 4-hydroxyequilin, exhibit higher reactivity and autoxidize to o-quinones more readily than their human counterparts. [, ] This enhanced reactivity is attributed to the presence of a double bond in the B ring. [, ] These findings highlight the influence of B ring unsaturation on the reactivity and potential carcinogenic properties of catechol estrogens.

ANone: The provided research primarily focuses on the metabolic pathways and biological activity of this compound rather than its formulation or stability in pharmaceutical preparations.

ANone: The research papers provided do not discuss SHE regulations specifically related to this compound.

ANone: The provided research papers offer insights into the metabolism and pharmacological effects of this compound.

A: this compound is metabolized primarily through conjugation reactions, including glucuronidation and sulfation, which increase its water solubility and facilitate excretion. [, , , , , ] These conjugated metabolites are then excreted in the urine. [, ] The specific metabolic pathways and excretion profiles can vary depending on factors such as species, sex, and individual genetic variations. [, ]

A: Yes, studies indicate sex differences in the metabolism of this compound. For instance, research in rats revealed that the levels of this compound and its metabolites were significantly lower in males compared to females. [] These findings highlight the influence of sex on the pharmacokinetics and potentially the biological effects of this compound.

A: While this compound can exert some estrogenic effects, its role in estrogen-induced carcinogenesis is primarily attributed to its metabolic activation to reactive o-quinones. [, , , ] These quinones can form DNA adducts, leading to mutations and potentially initiating cancer development. [, , ] Additionally, the generation of ROS during this compound redox cycling can contribute to DNA damage. [, ]

ANone: The provided research includes in vitro and in vivo studies investigating the biological effects of this compound.

A: In vitro studies have demonstrated that this compound can induce neoplastic transformation in estrogen receptor-negative MCF-10F cells, suggesting carcinogenic potential independent of the classical estrogen receptor pathway. [] Additionally, this compound can protect against chemically induced ferroptosis in MDA-MB-231 human breast cancer cells. []

ANone: The provided research primarily focuses on the metabolic pathways and biological activities of this compound, with limited information on resistance mechanisms related to its effects.

ANone: The provided research primarily focuses on the metabolic activation of this compound and its potential role in carcinogenesis. While not explicitly addressing toxicological data, the studies highlight concerns regarding the potential long-term effects of this compound exposure, particularly in the context of DNA damage and cancer risk.

A: Prolonged exposure to this compound, particularly its reactive o-quinone metabolites, raises concerns about potential long-term effects, primarily the risk of cancer development. [, , , ] The formation of depurinating DNA adducts and oxidative DNA damage caused by this compound metabolites can contribute to genomic instability and increase the likelihood of mutations that drive carcinogenesis. [, ]

ANone: The provided research does not specifically address drug delivery strategies for this compound.

ANone: The research papers highlight the potential use of this compound metabolites as biomarkers of exposure and oxidative stress.

A: Yes, certain metabolites of this compound, such as its glutathione conjugates, have been proposed as potential biomarkers of exposure to catechol estrogen quinones. [, ] These conjugates are formed as a detoxification mechanism, and their presence in biological fluids like urine could indicate exposure to reactive this compound metabolites. [, ] Further research is needed to validate the use of these metabolites as reliable biomarkers for assessing this compound exposure and its potential health risks.

ANone: The research papers employed various analytical techniques to study this compound and its metabolites.

A: Several analytical methods have been utilized to measure this compound and its metabolites in biological samples. These include high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-EC) [, , , , ], gas chromatography-mass spectrometry (GC-MS) [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These techniques enable the separation, identification, and quantification of this compound and its various metabolites, providing valuable insights into its metabolic pathways and biological effects.

ANone: The provided research does not specifically address the immunogenicity or immunological responses associated with this compound.

ANone: The research papers do not provide specific information regarding the interactions of this compound with drug transporters.

ANone: While the research papers do not directly address the induction or inhibition of drug-metabolizing enzymes by this compound, they do highlight the involvement of specific enzymes in its metabolism.

A: this compound is metabolized by various enzymes, including cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). [, , , , , , , , , ] Understanding the roles of these enzymes in this compound metabolism is crucial for comprehending its pharmacokinetics, potential drug interactions, and overall biological effects.

ANone: The research papers do not specifically address alternatives or substitutes for this compound.

ANone: The provided research focuses on the biological and chemical aspects of this compound, with no information regarding its recycling or waste management.

ANone: While the provided research papers do not present a comprehensive historical overview, they reflect the evolution of research on this compound.

A: Initially, research focused on identifying and characterizing estrogen metabolites like this compound. [, ] Over time, the focus shifted towards understanding their biological activity, particularly their role in estrogen-induced carcinogenesis. [, , , , ] More recently, research has explored the potential use of this compound metabolites as biomarkers of exposure and the role of genetic polymorphisms in this compound metabolism. [, , , ] This evolution reflects the continuous efforts to unravel the complex roles of this compound in human health and disease.

ANone: The research on this compound exemplifies the importance of interdisciplinary collaboration, bringing together expertise from fields like endocrinology, biochemistry, analytical chemistry, and oncology.

A: Interdisciplinary research is crucial for advancing the understanding of this compound and its implications for human health. [] By combining expertise from various fields, researchers can gain a more comprehensive understanding of its biosynthesis, metabolism, biological activities, and potential health risks. For example, collaborations between analytical chemists and endocrinologists have led to the development of sensitive and specific methods for measuring this compound and its metabolites, enabling researchers to investigate its metabolic pathways and roles in disease processes.

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